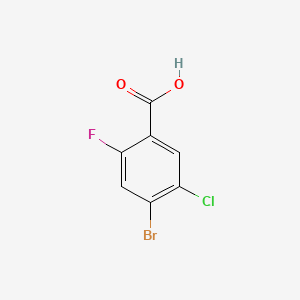

4-Bromo-5-chloro-2-fluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-chloro-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYCZAHBPRQWRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349708-91-3 | |

| Record name | 4-Bromo-5-chloro-2-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-5-chloro-2-fluorobenzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-chloro-2-fluorobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of scientifically robust synthetic pathways for this compound (CAS No. 1349708-91-3), a key intermediate in the development of novel pharmaceuticals and advanced materials. Designed for researchers, medicinal chemists, and process development scientists, this document details two distinct and viable synthetic strategies. Each pathway is elaborated with step-by-step protocols, mechanistic insights, and process optimization considerations. The guide emphasizes the chemical principles underpinning each transformation, ensuring a deep understanding of the reaction dynamics. All methodologies are supported by citations from peer-reviewed literature and established chemical principles.

Introduction

This compound is a polysubstituted aromatic carboxylic acid whose structural complexity and functional group arrangement make it a valuable building block in organic synthesis. The presence of three distinct halogen atoms (F, Cl, Br) at specific positions offers multiple, orthogonal sites for further chemical modification, such as palladium-catalyzed cross-coupling reactions. The carboxylic acid moiety provides a handle for amide bond formation, esterification, or other derivatizations. This unique combination of reactive sites makes it an attractive scaffold for constructing complex molecular architectures, particularly in the field of drug discovery.

This guide explores two logical and experimentally grounded pathways for the synthesis of this target molecule, starting from readily available precursors.

-

Pathway A: A multi-step synthesis commencing from 2-fluoroaniline, involving sequential halogenation and functional group interconversion.

-

Pathway B: A more direct route involving the oxidation of a commercially available toluene derivative.

Pathway A: Multi-Step Synthesis from 2-Fluoroaniline

This pathway builds the molecule systematically, offering precise control over the introduction of each substituent. It relies on fundamental and well-understood organic reactions, making it a reliable, albeit longer, approach.

Caption: Overall workflow for the synthesis of this compound via Pathway A.

Step 1: Bromination of 2-Fluoroaniline

Principle: The synthesis begins with the regioselective bromination of 2-fluoroaniline. The amino group (-NH₂) is a powerful activating, ortho-, para-directing group. The fluorine atom is a deactivating but also ortho-, para-directing group. The para-position relative to the strongly activating amino group is the most nucleophilic site and is sterically accessible, leading to the selective formation of 4-bromo-2-fluoroaniline. N-bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this transformation.[1]

Experimental Protocol:

-

Dissolve 2-fluoroaniline (1.0 eq) in a suitable solvent such as methylene chloride or acetonitrile.

-

Cool the solution to 0°C in an ice bath.

-

Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 1-2 hours, maintaining the temperature below 5°C.

-

Allow the reaction to stir at 0°C for an additional 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization to obtain pure 4-bromo-2-fluoroaniline.[2][3]

| Reagent/Solvent | Molar Eq. | Purity | Notes |

| 2-Fluoroaniline | 1.0 | >98% | Starting material |

| N-Bromosuccinimide (NBS) | 1.05 | >98% | Brominating agent |

| Methylene Chloride | - | Anhydrous | Solvent |

Step 2 & 3: Amine Protection and Regioselective Chlorination

Principle: To prevent unwanted side reactions of the amino group in the subsequent chlorination step, it is protected as an acetamide. The resulting N-acetyl group remains an activating, ortho-, para-director, though less so than a free amino group.[4]

In the subsequent chlorination step, the directing effects of the substituents on the N-(4-bromo-2-fluorophenyl)acetamide ring converge to favor substitution at the C5 position.

-

-NHCOCH₃ (at C1): Ortho, para-directing. Positions C2 and C4 are occupied.

-

-F (at C2): Ortho, para-directing. Directs to C3 and C5.

-

-Br (at C4): Ortho, para-directing. Directs to C3 and C5.

The combined effect strongly activates the C5 position for electrophilic aromatic substitution, leading to the desired product.

Experimental Protocol (Protection & Chlorination):

-

Protection: Dissolve 4-bromo-2-fluoroaniline (1.0 eq) in acetic anhydride. Add a catalytic amount of sulfuric acid and stir at room temperature until the reaction is complete (monitored by TLC). Pour the mixture into ice water to precipitate the product, N-(4-bromo-2-fluorophenyl)acetamide. Filter, wash with water, and dry.

-

Chlorination: Suspend the dried acetamide (1.0 eq) in glacial acetic acid.

-

Add N-chlorosuccinimide (NCS) (1.1 eq) and stir the mixture at 50-60°C.

-

Monitor the reaction by TLC or HPLC. The reaction can be slow and may require several hours.[5]

-

Once complete, cool the reaction mixture and pour it into ice water.

-

Collect the precipitated solid by filtration, wash thoroughly with water to remove acetic acid, and dry to yield crude N-(4-bromo-5-chloro-2-fluorophenyl)acetamide.

Step 4, 5 & 6: Deprotection, Diazotization/Sandmeyer Reaction, and Hydrolysis

Principle: The final sequence involves converting the protected amine back to an aniline, transforming it into a diazonium salt, which is then converted to a nitrile via the Sandmeyer reaction, and finally hydrolyzing the nitrile to the carboxylic acid.

-

Deprotection: The acetamide is hydrolyzed under acidic or basic conditions to regenerate the aniline.

-

Sandmeyer Reaction: The resulting 4-bromo-5-chloro-2-fluoroaniline is converted to a diazonium salt using sodium nitrite in a strong acid at low temperatures.[6] This salt is a versatile intermediate. Treatment with copper(I) cyanide (CuCN) replaces the diazonium group (-N₂⁺) with a nitrile group (-CN) via a radical-nucleophilic aromatic substitution mechanism.[7][8]

-

Hydrolysis: The benzonitrile is then hydrolyzed to the final carboxylic acid product. This can be achieved under harsh acidic or basic conditions, which cleave the carbon-nitrogen triple bond.[9][10]

Caption: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocol (Final Sequence):

-

Deprotection: Reflux the crude N-(4-bromo-5-chloro-2-fluorophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid until TLC indicates complete conversion to the aniline. Cool, neutralize with a base (e.g., NaOH solution) and extract the product, 4-bromo-5-chloro-2-fluoroaniline, with a suitable organic solvent.

-

Sandmeyer Reaction:

-

Dissolve the aniline (1.0 eq) in an aqueous solution of H₂SO₄ or HCl and cool to 0-5°C.

-

Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes.

-

In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous evolution of N₂ gas will occur.

-

Warm the mixture to 50-60°C for 1 hour to ensure the reaction goes to completion.

-

Cool the mixture and extract the product, 4-bromo-5-chloro-2-fluorobenzonitrile, with a solvent like toluene or ethyl acetate. Wash the organic layer, dry, and concentrate.

-

-

Hydrolysis:

-

Reflux the crude benzonitrile with a concentrated aqueous solution of sodium hydroxide (e.g., 20% w/v) for several hours until ammonia evolution ceases.[11]

-

Cool the reaction mixture and acidify with concentrated HCl until the pH is ~1-2.

-

The final product, this compound, will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

-

Pathway B: Oxidation of 4-Bromo-5-chloro-2-fluorotoluene

This pathway is significantly shorter and potentially more efficient for large-scale synthesis, provided the starting material is accessible. 4-Bromo-5-chloro-2-fluorotoluene is available from several chemical suppliers.[12][13]

Caption: Overall workflow for the synthesis via Pathway B.

Step 1: Oxidation of the Methyl Group

Principle: The oxidation of the methyl group on an aromatic ring to a carboxylic acid is a common industrial transformation. While strong oxidants like potassium permanganate (KMnO₄) or chromic acid can be used, catalytic systems employing molecular oxygen are often preferred for their environmental and cost advantages.[14] A common system involves a cobalt salt (e.g., cobalt(II) acetate) and a bromide source (e.g., sodium bromide) which act as catalysts to facilitate the free-radical oxidation of the toluene derivative.[15]

Experimental Protocol (Catalytic Oxidation):

-

Charge a pressure reactor with 4-bromo-5-chloro-2-fluorotoluene (1.0 eq), acetic acid (as solvent), cobalt(II) acetate tetrahydrate (0.05 eq), and sodium bromide (0.03 eq).

-

Seal the reactor and pressurize with compressed air or pure oxygen to the desired pressure (e.g., 10-15 bar).

-

Heat the mixture to 100-150°C with vigorous stirring.

-

Maintain the temperature and pressure for several hours, monitoring oxygen uptake to gauge reaction progress.

-

After completion, cool the reactor to room temperature and vent the pressure.

-

Discharge the reaction mixture and pour it into water to precipitate the crude product.

-

Filter the solid, wash with water to remove the catalyst and solvent, and dry.

-

Purify the this compound by recrystallization.

| Reagent/Solvent | Molar Eq. | Purity | Notes |

| 4-Bromo-5-chloro-2-fluorotoluene | 1.0 | >97% | Starting material[12] |

| Cobalt(II) acetate | 0.05 | >98% | Catalyst |

| Sodium bromide | 0.03 | >99% | Co-catalyst |

| Acetic Acid | - | Glacial | Solvent |

| Oxygen/Air | Excess | - | Oxidant |

Conclusion and Recommendations

Both pathways presented offer viable routes to this compound.

-

Pathway A is an excellent choice for laboratory-scale synthesis or when the toluene starting material for Pathway B is unavailable. It provides a robust, step-by-step assembly of the molecule that reinforces fundamental organic chemistry principles.

-

Pathway B is superior for process development and scale-up operations due to its high atom economy and significantly fewer steps. The primary consideration for this route is the commercial availability and cost of the starting 4-bromo-5-chloro-2-fluorotoluene.

The choice of synthesis pathway will ultimately depend on the specific project requirements, including scale, cost, available starting materials, and timelines. Both routes culminate in a valuable, highly functionalized intermediate poised for application in the next generation of chemical innovation.

References

- 1. prepchem.com [prepchem.com]

- 2. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Bromo-2-fluoroaniline | 367-24-8 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. zenodo.org [zenodo.org]

- 6. SANDMEYER REACTION [pcmpedia.blogspot.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. scribd.com [scribd.com]

- 10. brainly.in [brainly.in]

- 11. websites.nku.edu [websites.nku.edu]

- 12. 4-Bromo-5-chloro-2-fluorotoluene | 201849-17-4 | FB33063 [biosynth.com]

- 13. 201849-17-4 4-Bromo-5-chloro-2-fluorotoluene AKSci J91838 [aksci.com]

- 14. Photooxidation of Toluene Derivatives into Carboxylic Acids - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 15. Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents [organic-chemistry.org]

physicochemical properties of 4-Bromo-5-chloro-2-fluorobenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-5-chloro-2-fluorobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a halogenated aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry and material science. Its trifunctionalized benzene ring offers multiple reaction sites for targeted chemical modifications, making it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and specialized polymers. The precise arrangement of bromo, chloro, and fluoro substituents imparts a unique electronic and steric profile, influencing its reactivity, acidity, lipophilicity, and ultimately, its utility in drug design and materials development. This guide provides a comprehensive overview of the core physicochemical properties of this compound. It details established and predictive data and presents robust, step-by-step experimental protocols for the definitive characterization of its identity, purity, and key physical constants. The methodologies described herein are designed to establish a self-validating data package, ensuring the scientific integrity required for advanced research and development applications.

Molecular Identity and Structural Significance

This compound is a derivative of benzoic acid distinguished by the presence of three different halogen atoms on the aromatic ring. This substitution pattern is critical as it provides chemists with a scaffold for selective, sequential chemical modifications, such as palladium-catalyzed cross-coupling reactions.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1349708-91-3[1][2] |

| Molecular Formula | C₇H₃BrClFO₂ |

| Molecular Weight | 253.45 g/mol [3][4] |

| Canonical SMILES | C1=C(C(=CC(=C1Br)Cl)F)C(=O)O |

The fluorine atom at the C2 position, ortho to the carboxylic acid, has a profound impact on the acidity and conformation of the carboxyl group due to its strong electron-withdrawing inductive effect. The bromine at C4 and chlorine at C5 offer distinct reactivity profiles for further functionalization, a key feature for building molecular libraries in drug discovery.

Physicochemical Properties: Data and Predictive Analysis

While extensive experimental data for this specific isomer is not widely published, its properties can be reliably predicted based on the known effects of its constituent functional groups and data from closely related analogs.

Electronic Effects and Acidity (pKa)

The acidity of a benzoic acid is governed by the electronic effects of its ring substituents. Halogens exert a dual influence: an electron-withdrawing inductive effect (-I) that increases acidity and an electron-donating resonance effect (+R) that decreases acidity.

-

Inductive Effect (-I): All three halogens (F, Cl, Br) are strongly electronegative and withdraw electron density from the ring, stabilizing the carboxylate anion and thus increasing acidity (lowering the pKa). The strength of this effect is F > Cl > Br.

-

Resonance Effect (+R): The lone pairs on the halogens can donate electron density to the ring. This effect is most pronounced when the halogen's p-orbital can effectively overlap with the ring's π-system (2p-2p overlap for F is much stronger than 3p-2p for Cl or 4p-2p for Br).[5][6]

For this compound, the strong -I effect of the ortho-fluorine is expected to be the dominant factor, making the compound significantly more acidic than benzoic acid (pKa ≈ 4.2). For comparison, the pKa of 4-fluorobenzoic acid is 4.14, while that of 4-chlorobenzoic acid is 4.03.[5] The cumulative electron-withdrawing effects of all three halogens suggest a pKa value likely in the range of 2.5 - 3.5.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The presence of halogens generally increases lipophilicity. Based on computational models and data from similar compounds like 5-Bromo-4-chloro-2-fluorobenzoic acid (XLogP3 = 2.9)[7], the predicted LogP for the title compound is expected to be in the range of 2.8 to 3.2.

Table 2: Key Physicochemical Properties (Experimental and Predicted)

| Property | Value / Predicted Range | Significance |

| Physical State | White to off-white solid[8] | Purity, handling, and formulation |

| Melting Point (°C) | Not available (predicted >150) | Identity and purity criterion |

| Boiling Point (°C) | 314.5 ± 42.0 (Predicted for isomer)[3] | Indicates thermal stability |

| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, DMSO)[9] | Crucial for reaction conditions and biological assays |

| pKa | 2.5 - 3.5 (Predicted) | Determines ionization state at physiological pH |

| LogP | 2.8 - 3.2 (Predicted) | Predicts membrane permeability and ADME properties |

Experimental Characterization Protocols

To definitively establish the physicochemical profile of this compound, the following standard experimental protocols are recommended.

Purity Determination via High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A well-developed method provides a quantitative measure of the main component and resolves any synthesis-related impurities or degradation products.

Experimental Protocol:

-

Instrumentation: HPLC system with a UV detector, autosampler, and column heater.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient Elution: Start with a 5-minute hold at 10% B, then ramp linearly to 95% B over 20 minutes. Hold at 95% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV absorbance at 254 nm.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution. Dilute as necessary.

-

Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Caption: Workflow for HPLC purity analysis.

Structural Confirmation via NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) provides unambiguous structural elucidation. ¹H NMR confirms the number and environment of protons, ¹³C NMR identifies all unique carbon atoms, and ¹⁹F NMR is essential for fluorine-containing compounds.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire spectrum with a standard pulse program. Expected signals: two aromatic protons, likely appearing as doublets or doublet of doublets, and one broad singlet for the carboxylic acid proton (which may exchange with residual water).

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Expected signals: 7 unique carbon signals (6 aromatic, 1 carboxyl). The carbons attached to halogens will show characteristic chemical shifts.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled spectrum. Expected signal: one singlet or doublet for the single fluorine atom.

-

Data Processing: Fourier transform the raw data, phase correct, and calibrate the spectra using the solvent or TMS signal.

Molecular Mass Verification via Mass Spectrometry (MS)

Rationale: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula. The isotopic pattern is a definitive fingerprint for compounds containing bromine and chlorine.

Experimental Protocol:

-

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Ionization Mode: Analyze in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.

-

Analysis: Infuse the sample directly or via LC-MS. The resulting spectrum should show a characteristic pair of peaks for the [M-H]⁻ ion separated by ~2 Da, corresponding to the ³⁵Cl/³⁷Cl isotopes, with each of these peaks being a doublet of nearly equal intensity due to the ⁷⁹Br/⁸¹Br isotopes.

-

Verification: Compare the measured accurate mass of the monoisotopic peak with the theoretical calculated mass for C₇H₂BrClFO₂⁻. The mass error should be less than 5 ppm.

Caption: Predicted isotopic pattern in mass spectrometry.

Safety and Handling

As a halogenated aromatic acid, this compound should be handled with appropriate care in a laboratory setting. While specific toxicity data is unavailable, data from structurally similar compounds provides guidance.

-

Hazards: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][7]

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][11]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

This compound is a promising chemical intermediate whose full potential is unlocked through a thorough understanding of its physicochemical properties. This guide has outlined its key structural features, provided reliable predictions for critical parameters like pKa and LogP, and detailed the essential experimental protocols required for its complete characterization. By following these methodologies for purity, structure, and property determination, researchers can ensure the quality and reliability of their starting materials, paving the way for successful outcomes in drug discovery, agrochemical synthesis, and materials science innovation.

References

- 1. 1349708-91-3|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. quora.com [quora.com]

- 7. 5-Bromo-4-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 2773265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 177480-81-8: 4-bromo-2-chloro-5-fluorobenzoic acid [cymitquimica.com]

- 9. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

A Technical Guide to 4-Bromo-5-chloro-2-fluorobenzoic Acid: A Key Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 4-Bromo-5-chloro-2-fluorobenzoic acid (CAS No. 1349708-91-3), a strategically functionalized aromatic compound. Its unique substitution pattern makes it a valuable intermediate in medicinal chemistry and materials science, offering a platform for complex molecular engineering.

Core Compound Identification and Properties

This compound is a polysubstituted benzoic acid derivative. Its molecular structure and fundamental properties are foundational to its application in chemical synthesis.

Chemical Structure:

The structure incorporates a carboxylic acid group and three different halogen atoms—fluorine, chlorine, and bromine—each imparting distinct electronic and reactivity characteristics to the aromatic ring.

Figure 1: Chemical structure of this compound.

Physicochemical Data Summary:

| Property | Value | Source(s) |

| CAS Number | 1349708-91-3 | [1][2][3] |

| Molecular Formula | C₇H₃BrClFO₂ | [1] |

| Molecular Weight | 253.45 g/mol | [1] |

| IUPAC Name | This compound | [4] |

| Appearance | White to off-white solid (typical for related compounds) | [5] |

| Melting Point | 153-154 °C | [1] |

| SMILES | O=C(O)C1=CC(Cl)=C(Br)C=C1F | [4][6] |

| InChI Key | FQYCZAHBPRQWRR-UHFFFAOYSA-N | [1] |

Proposed Synthesis Protocol

Causality of Experimental Design: The choice of starting material provides the correct orientation of the fluoro and chloro substituents. The subsequent bromination is directed by these existing groups. Electrophilic aromatic substitution (bromination) on a benzoic acid ring is generally directed meta to the deactivating carboxylic acid group. However, the activating, ortho-, para- directing nature of the halogen substituents also influences the final regiochemistry.

Figure 2: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), charge 2-fluoro-5-chlorobenzoic acid (1.0 eq) and a catalytic amount of iron(III) bromide (FeBr₃, ~0.05 eq).

-

Bromination: Add an appropriate solvent like dichloromethane, or run the reaction neat. From the dropping funnel, add bromine (Br₂, 1.05 eq) dropwise to the stirred mixture at room temperature. A slight exotherm may be observed.

-

Reaction Monitoring: After the addition is complete, gently heat the mixture to 40-50 °C to drive the reaction to completion. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Cautiously quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the reddish-brown color disappears.

-

Isolation: If a solvent was used, separate the organic layer. If neat, add water and an organic solvent like ethyl acetate. Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid product.

-

Purification: Filter the crude solid product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the pure this compound.

Spectroscopic Characterization (Predicted)

No publicly available spectra for this compound were identified. However, based on established principles of NMR spectroscopy and analysis of similar structures, a predicted spectral dataset is provided below. This serves as a guideline for researchers to confirm the identity and purity of the synthesized compound.

Predicted NMR Data:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~8.15 | Doublet (d) | J(H,F) ≈ 7-8 Hz | H-3 |

| ~7.90 | Doublet (d) | J(H,F) ≈ 4-5 Hz | H-6 | |

| ¹³C NMR | ~165.0 | Singlet | - | C=O |

| ~160.0 | Doublet | ¹J(C,F) ≈ 250 Hz | C-2 | |

| ~135.0 | Doublet | ⁴J(C,F) ≈ 3 Hz | C-5 | |

| ~132.0 | Doublet | ³J(C,F) ≈ 9 Hz | C-6 | |

| ~125.0 | Singlet | - | C-4 | |

| ~120.0 | Doublet | ²J(C,F) ≈ 25 Hz | C-1 | |

| ~118.0 | Doublet | ²J(C,F) ≈ 20 Hz | C-3 | |

| ¹⁹F NMR | ~ -110 to -120 | Doublet of Doublets (dd) | J(F,H3) ≈ 7-8 Hz, J(F,H6) ≈ 4-5 Hz | Ar-F |

Note: Predicted shifts are relative to TMS for ¹H and ¹³C NMR. The solvent is assumed to be DMSO-d₆ or CDCl₃.

Reactivity Profile and Synthetic Utility

The primary value of this compound in drug discovery and materials science stems from the differential reactivity of its halogen substituents. This allows for selective, stepwise functionalization of the aromatic ring, primarily through palladium-catalyzed cross-coupling reactions.

Reactivity Hierarchy:

The C–X bond dissociation energy dictates the reactivity order in standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The established hierarchy is:

C–I > C–Br > C–Cl >> C–F

For this molecule, the C–Br bond is significantly more reactive than the C–Cl bond. The C–F bond is generally considered inert to these coupling conditions, providing a stable fluorine substituent that can be desirable for its metabolic stability and binding properties in final drug candidates.

This differential reactivity is the cornerstone of its utility. A researcher can selectively perform a cross-coupling reaction at the C4-position (bromine) while leaving the C5-position (chlorine) intact for a subsequent, different coupling reaction under more forcing conditions. This enables the programmed and efficient assembly of complex, multi-substituted aromatic structures.

Key Applications:

-

Scaffold for Medicinal Chemistry: It serves as a key intermediate for building molecules where precise substitution is required to probe structure-activity relationships (SAR).

-

Synthesis of Agrochemicals: The halogenated benzoic acid motif is common in herbicides and pesticides.

-

Materials Science: Incorporation into polymers or liquid crystals can impart properties like thermal stability and unique electronic characteristics.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Classification: The compound is classified as an irritant.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Recommended PPE: Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

- 1. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 2. globalscientificjournal.com [globalscientificjournal.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. 1349708-91-3|this compound|BLD Pharm [bldpharm.com]

- 5. 1204219-98-6 Cas No. | 5-Bromo-2-chloro-4-fluorobenzoic acid | Apollo [store.apolloscientific.co.uk]

- 6. spectrabase.com [spectrabase.com]

A Technical Guide to the Spectral Analysis of 4-Bromo-5-chloro-2-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected spectral data for 4-bromo-5-chloro-2-fluorobenzoic acid, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of public domain experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics. This predictive analysis offers a robust framework for researchers to identify, characterize, and utilize this compound in their work.

Molecular Structure and Its Influence on Spectral Properties

The unique substitution pattern of this compound dictates its electronic and magnetic environment, which in turn governs its interaction with various spectroscopic techniques. The presence of three different halogen atoms (F, Cl, Br) and a carboxylic acid group on the benzene ring leads to a distinct and predictable spectral fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we can predict the key features of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals: two for the aromatic protons and one for the carboxylic acid proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.5 - 7.8 | Doublet | ~8-9 Hz (³J H-F) |

| H-6 | 7.8 - 8.1 | Doublet | ~6-7 Hz (⁴J H-F) |

| -COOH | 12.0 - 13.5 | Singlet (broad) | - |

Rationale behind the predictions:

-

Aromatic Protons (H-3 and H-6): The electron-withdrawing nature of the halogens and the carboxylic acid group will deshield the aromatic protons, causing them to resonate downfield in the 7.5-8.1 ppm range[1][2]. The fluorine atom will cause splitting of the signals of the adjacent protons. H-3 will appear as a doublet due to coupling with the fluorine atom (³J H-F). H-6 will also appear as a doublet due to a smaller four-bond coupling with the fluorine atom (⁴J H-F)[3].

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet in the region of 12-13.5 ppm[4][5]. Its chemical shift can be concentration and solvent-dependent due to hydrogen bonding.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. We can predict the approximate chemical shifts for the seven unique carbon atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 165 - 175 | Typical range for a carboxylic acid carbonyl carbon[4][5]. |

| C-F | 158 - 165 (d, ¹J C-F ≈ 240-260 Hz) | The carbon directly attached to fluorine will be significantly downfield and will show a large one-bond coupling constant[4]. |

| C-Cl | 130 - 138 | The carbon attached to chlorine will be deshielded. |

| C-Br | 115 - 125 | The carbon attached to bromine will be less deshielded than the one attached to chlorine. |

| C-COOH | 125 - 135 | The carbon attached to the carboxylic acid group. |

| C-H (aromatic) | 110 - 130 | The remaining aromatic carbons will appear in this region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C=O stretch (Carboxylic acid) | 1680 - 1720 | Strong, Sharp |

| C-O stretch (Carboxylic acid) | 1210 - 1320 | Medium |

| C-F stretch | 1100 - 1250 | Strong |

| C-Cl stretch | 700 - 850 | Medium |

| C-Br stretch | 500 - 650 | Medium |

Interpretation of Key Absorptions:

-

O-H Stretch: The O-H stretching vibration of the carboxylic acid will appear as a very broad and strong band in the 2500-3300 cm⁻¹ region, which is a hallmark of hydrogen-bonded carboxylic acid dimers[4][5][6][7][8].

-

C=O Stretch: A strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected between 1680 and 1720 cm⁻¹[4][5][6][7][8].

-

C-Halogen Stretches: The carbon-halogen stretching vibrations will appear in the fingerprint region of the spectrum. The C-F stretch is typically strong and found between 1100-1250 cm⁻¹. The C-Cl and C-Br stretches will appear at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation[9][10][11].

Predicted Molecular Ion Peak

The molecular weight of this compound (C₇H₃BrClFO₂) is approximately 252.35 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak (M⁺) will appear as a characteristic cluster of peaks. The most abundant peaks will be at m/z values corresponding to the combinations of the most abundant isotopes.

Predicted Fragmentation Pattern

The fragmentation of the molecular ion will likely proceed through several pathways:

-

Loss of -OH (M-17): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical.

-

Loss of -COOH (M-45): The loss of the entire carboxylic acid group as a radical is another expected fragmentation pathway.

-

Loss of Halogens: Fragmentation involving the loss of bromine (M-79/81) or chlorine (M-35/37) radicals is also probable.

-

Decarboxylation followed by loss of halogens: The molecule may first lose CO₂ (M-44) followed by the sequential loss of halogen atoms.

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Experimental Protocols

NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required for good signal-to-noise.

FTIR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the absorbance or transmittance spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common method for small molecules and would likely produce the fragmentation patterns discussed[9]. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a prominent [M-H]⁻ ion in negative ion mode.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-350 amu).

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The predicted NMR, IR, and MS data, along with the provided standard operating procedures, offer a valuable resource for researchers working with this compound. The distinct patterns arising from the unique combination of functional groups should allow for its unambiguous identification and characterization in a laboratory setting. As with any predictive analysis, experimental verification is the ultimate standard, and it is hoped that this guide will facilitate such future work.

References

- 1. 5-Bromo-2-chlorobenzoic acid (21739-92-4) IR Spectrum [m.chemicalbook.com]

- 2. 5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. 177480-81-8|4-Bromo-2-chloro-5-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 6. This compound [oakwoodchemical.com]

- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 8. Benzoic acid, 4-bromo-3-chloro-2,5-difluoro-(2487480-03-3) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. scbt.com [scbt.com]

- 11. globalscientificjournal.com [globalscientificjournal.com]

solubility of 4-Bromo-5-chloro-2-fluorobenzoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Bromo-5-chloro-2-fluorobenzoic Acid in Organic Solvents

Abstract

This compound is a halogenated aromatic carboxylic acid of significant interest in pharmaceutical and materials science research. Its utility as a building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its physicochemical properties, particularly its solubility in organic solvents.[1][2] This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound, offers predictive insights into its behavior in various solvent classes, and details robust experimental protocols for accurate solubility determination. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep, practical understanding of this compound's solubility characteristics to facilitate process development, formulation, and discovery efforts.

Introduction: The Significance of Solubility in Modern Chemistry

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences.[3] For a molecule like this compound, which serves as a versatile intermediate, understanding its solubility is critical for a range of applications including:

-

Reaction Kinetics and Purity: Ensuring the compound is fully dissolved in a reaction solvent is crucial for achieving optimal reaction rates and preventing side reactions, ultimately impacting the purity of the final product.

-

Crystallization and Purification: The selection of an appropriate solvent system with varying solubility at different temperatures is the cornerstone of effective purification through crystallization.[4][5][6]

-

Formulation of Agrochemicals and Pharmaceuticals: For biologically active compounds, solubility directly influences bioavailability and the ability to formulate a stable, effective final product.[4][5][6]

-

Analytical Characterization: Techniques such as NMR and HPLC-MS require the analyte to be dissolved in a suitable solvent for accurate analysis.

This guide will delve into the specific molecular attributes of this compound and how they dictate its interactions with various organic solvents.

Molecular Structure and its Influence on Solubility

The solubility of this compound is governed by the interplay of its constituent functional groups: the aromatic benzene ring, the polar carboxylic acid group, and the three halogen substituents (bromo, chloro, and fluoro).

The Aromatic System

The benzene ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar or weakly polar solvents through van der Waals forces. This characteristic is a significant contributor to the solubility of benzoic acid derivatives in aromatic and nonpolar organic solvents.[7][8]

The Carboxylic Acid Group

The carboxylic acid moiety (-COOH) is a highly polar functional group capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). This allows for strong interactions with polar, protic solvents like alcohols, and polar, aprotic solvents like acetone and DMSO.[7][9] The presence of the carboxylic acid group also imparts acidic properties to the molecule, allowing for acid-base reactions that can dramatically increase solubility in basic aqueous solutions, though this guide focuses on organic solvents.[10][11]

Halogen Substituents

The bromo, chloro, and fluoro groups attached to the benzene ring have a multifaceted effect on solubility:

-

Increased Molecular Weight and Van der Waals Forces: The presence of halogens, particularly bromine and chlorine, increases the molecular weight (253.45 g/mol ) and surface area of the molecule, leading to stronger van der Waals interactions.[12] This can enhance solubility in nonpolar solvents.

-

Polarity and Dipole Moment: The electronegativity of the halogens introduces polarity to the C-X bond, creating localized dipoles. This can improve interactions with polar solvents.

-

Lipophilicity: Halogenation generally increases the lipophilicity ("fat-loving" nature) of a molecule, which can enhance its solubility in nonpolar organic solvents.[13]

The specific positioning of these halogens also influences the molecule's overall dipole moment and crystal lattice energy, which are key factors in the dissolution process.

Predicting Solubility: A Solvent-Class-Based Approach

Polar Protic Solvents (e.g., Alcohols, Acetic Acid)

-

Expected Solubility: High.

-

Rationale: Solvents like methanol, ethanol, and isopropanol can engage in hydrogen bonding with the carboxylic acid group of the solute.[16] The alkyl chains of the alcohols can also interact favorably with the aromatic ring. Acetic acid is also expected to be a good solvent due to its ability to form strong hydrogen bonds with the carboxylic acid moiety.[17]

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DMF, DMSO)

-

Expected Solubility: Moderate to High.

-

Rationale: These solvents possess significant dipole moments and can act as hydrogen bond acceptors, interacting strongly with the carboxylic acid's hydroxyl group. Solvents like DMF and DMSO are highly polar and are generally excellent solvents for a wide range of organic compounds. Ethers like THF and esters like ethyl acetate are also expected to be effective due to their polarity and ability to interact with the solute.

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane)

-

Expected Solubility: Low to Moderate.

-

Rationale:

-

Aliphatic Hydrocarbons (e.g., Hexane): Solubility is expected to be very low. The high polarity of the carboxylic acid group is mismatched with the nonpolar nature of hexane.

-

Aromatic Hydrocarbons (e.g., Toluene): Moderate solubility is anticipated. The aromatic ring of toluene can interact favorably with the benzene ring of the solute via π-π stacking.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is likely. While less polar than protic or aprotic polar solvents, their ability to form weak hydrogen bonds and their dipole moments can facilitate the dissolution of the solute.

-

The following diagram illustrates the key interactions influencing solubility.

References

- 1. 4-Bromo-2-chloro-5-fluorobenzoic Acid|CAS 177480-81-8 [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Page loading... [guidechem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. byjus.com [byjus.com]

- 10. chem.ws [chem.ws]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. 5-Bromo-4-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 2773265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CAS 177480-81-8: 4-bromo-2-chloro-5-fluorobenzoic acid [cymitquimica.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Khan Academy [khanacademy.org]

- 16. journalajocs.com [journalajocs.com]

- 17. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 4-Bromo-5-chloro-2-fluorobenzoic Acid for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 4-Bromo-5-chloro-2-fluorobenzoic acid (CAS No. 1349708-91-3), a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. This document will detail its chemical properties, commercial availability, safety and handling, and its emerging role as a versatile building block in the development of novel therapeutics and functional materials.

Introduction: A Profile of a High-Value Synthetic Intermediate

This compound is a polysubstituted benzoic acid derivative featuring a unique arrangement of three different halogen atoms on the aromatic ring. This distinct substitution pattern imparts specific reactivity and conformational properties, making it a valuable intermediate for the synthesis of complex molecular architectures. The presence of bromo, chloro, and fluoro substituents, each with their characteristic electronic and steric effects, allows for selective functionalization and the introduction of desirable physicochemical properties in target molecules.

The strategic placement of these halogens, particularly the bromine atom, offers a reactive handle for a variety of cross-coupling reactions, which are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds. The fluorine and chlorine atoms, along with the carboxylic acid group, further contribute to the molecule's utility by influencing properties such as metabolic stability, binding affinity, and solubility of the resulting compounds.

Chemical Structure and Properties:

The structural and key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1349708-91-3 | [1][2][3][4][5] |

| Molecular Formula | C₇H₃BrClFO₂ | [1][2][3][4] |

| Molecular Weight | 253.45 g/mol | [1][2][4] |

| IUPAC Name | This compound | [3] |

| Melting Point | 153-154 °C | [1] |

| Purity | Typically ≥97% | [3] |

| Appearance | Solid | N/A |

| SMILES | O=C(O)C1=CC(Cl)=C(Br)C=C1F | [3] |

Commercial Availability and Procurement

This compound is commercially available from a range of chemical suppliers specializing in research and development chemicals, as well as fine chemical manufacturing. Its availability in various quantities, from grams to kilograms, facilitates its use from laboratory-scale research to process development.

Key Suppliers:

-

Abovchem[4]

-

AChemBlock[3]

-

Appretech Scientific Limited[1]

-

Aribo Biotechnology

-

BLD Pharm[5]

-

Synquest Labs[2]

Pricing for this compound can vary between suppliers and is dependent on the quantity and purity required. For the most current pricing and availability, it is recommended to consult the online catalogs of these suppliers. It is important to note that this product is intended for research and development purposes only and not for human or other uses[4].

Applications in Drug Discovery and Organic Synthesis

While specific, publicly documented applications of this compound are still emerging, the broader class of polyhalogenated benzoic acids are well-established as critical building blocks in medicinal chemistry and materials science. The unique substitution pattern of this molecule suggests its potential in several areas:

-

Scaffold for Novel Therapeutics: The trifunctionalized aromatic ring serves as a versatile scaffold for the synthesis of novel drug candidates. The differential reactivity of the halogen substituents allows for sequential and site-selective modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

-

Intermediate in Complex Syntheses: The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are instrumental in constructing complex biaryl structures and introducing diverse functionalities, which are common motifs in many biologically active compounds.

-

Modulation of Physicochemical Properties: The incorporation of fluorine and chlorine atoms into a molecule can significantly impact its metabolic stability, lipophilicity, and binding affinity to biological targets. As such, this compound can be used to introduce these desirable properties into a lead compound.

The general utility of halogenated benzoic acids in the synthesis of pharmaceutical compounds is well-documented. For instance, related compounds are used as precursors for enzyme inhibitors and other therapeutic agents[6].

Synthesis and Potential Impurities

For example, a potential synthetic route could involve the bromination and chlorination of a fluorobenzoic acid derivative. The precise order and conditions of these halogenation steps would be critical to achieve the desired regioselectivity.

Hypothetical Synthesis Workflow:

Caption: A plausible synthetic workflow for this compound.

Potential Impurities:

The synthesis of polysubstituted aromatic compounds can often lead to the formation of isomeric impurities. In the case of this compound, potential impurities could include isomers with different arrangements of the halogen atoms on the aromatic ring. The presence and concentration of these impurities would depend on the specific synthetic route and purification methods employed. Therefore, it is crucial for researchers to obtain a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A Safety Data Sheet (SDS) should be consulted for comprehensive safety information. The following is a summary of general safety and handling recommendations.

Hazard Identification:

Based on the Safety Data Sheet from Apollo Scientific, this compound is classified with a Chemwatch Hazard Alert Code of 2. While specific GHS classifications for this compound are not detailed in the provided search results, related compounds are known to cause skin and eye irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are recommended.

-

Skin and Body Protection: A laboratory coat and appropriate footwear should be worn.

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator may be necessary.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a commercially available and highly functionalized building block with significant potential for application in drug discovery and organic synthesis. Its unique polysubstituted aromatic structure provides a versatile platform for the development of novel compounds with tailored properties. While specific, documented applications are still emerging, the established utility of related halogenated benzoic acids underscores the potential of this compound as a valuable tool for researchers and drug development professionals. As with all chemical reagents, it is imperative to consult the Safety Data Sheet and follow appropriate safety protocols when handling this compound.

References

- 1. appretech.com [appretech.com]

- 2. CAS 1349708-91-3 | 2621-F-04 | MDL MFCD19686184 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. This compound 97% | CAS: 1349708-91-3 | AChemBlock [achemblock.com]

- 4. This compound - CAS:1349708-91-3 - Abovchem [abovchem.com]

- 5. 1349708-91-3|this compound|BLD Pharm [bldpharm.com]

- 6. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]

Introduction: A Multifaceted Building Block in Modern Synthesis

An In-Depth Technical Guide to the Reactivity Profile of 4-Bromo-5-chloro-2-fluorobenzoic Acid

This compound is a highly functionalized aromatic carboxylic acid that has emerged as a critical intermediate in the fields of medicinal chemistry and materials science.[1] Its utility stems from a unique substitution pattern on the benzene ring, featuring a carboxylic acid group and three distinct halogen atoms: fluorine, chlorine, and bromine. This arrangement provides multiple, selectively addressable reactive sites, allowing for the precise and strategic construction of complex molecular architectures.

This guide provides an in-depth analysis of the reactivity profile of this compound, offering field-proven insights into its behavior in key organic transformations. We will explore the electronic interplay of its substituents, the derivatization of its carboxylic acid moiety, and the selective reactions on its aromatic core, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The aim is to equip researchers, scientists, and drug development professionals with the expert knowledge required to effectively harness this versatile building block in their synthetic endeavors.

Physicochemical Properties

A foundational understanding begins with the molecule's basic properties, summarized below.

| Property | Value | Reference |

| CAS Number | 1349708-91-3 | [1] |

| Molecular Formula | C₇H₃BrClFO₂ | [2] |

| Molecular Weight | 253.45 g/mol | [2] |

| Appearance | White to off-white powder/solid | [3] |

| IUPAC Name | This compound | [2] |

Core Reactivity Analysis: The Interplay of Substituents

The reactivity of the benzene ring is dictated by the electronic effects of its four substituents. The three halogen atoms (-F, -Cl, -Br) and the carboxylic acid group (-COOH) are all electron-withdrawing, rendering the ring electron-deficient. This deactivation is a critical factor governing the molecule's behavior in both electrophilic and nucleophilic aromatic substitution reactions.

Caption: Electronic influences on this compound.

-

Inductive Effect (-I): All four substituents exert a strong electron-withdrawing inductive effect, pulling electron density from the ring. Fluorine is the most electronegative, and its effect is particularly pronounced at the ortho-carbon (C2).

-

Resonance Effect (-M/+M): The carboxylic acid group is strongly deactivating via resonance (-M effect). The halogens, while inductively withdrawing, have a weak donating resonance effect (+M) due to their lone pairs, but this is overshadowed by their inductive pull.

-

Net Effect: The cumulative effect makes the aromatic ring highly electrophilic (electron-poor), which is the dominant feature of its reactivity profile.

Part 1: Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for straightforward derivatization, enabling its incorporation into larger molecules through ester or amide linkages. These reactions typically do not affect the halogenated aromatic core if conducted under appropriate conditions.

Esterification

Standard Fischer esterification (acid-catalyzed reaction with an alcohol) or conversion to an acyl chloride followed by reaction with an alcohol are effective methods.

Protocol: Methyl Ester Synthesis via Acyl Chloride

This two-step protocol is reliable and avoids the high temperatures and strong acids of Fischer esterification, which can be crucial for complex substrates.

Step 1: Acyl Chloride Formation

-

Suspend this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene.

-

Add oxalyl chloride (1.5 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the cessation of gas evolution.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.

Step 2: Ester Formation

-

Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C and add methanol (1.2 eq) followed by a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine (1.5 eq) to scavenge the HCl byproduct.

-

Stir the reaction at room temperature for 1-3 hours. Monitor completion by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the methyl ester, which can be purified by column chromatography or recrystallization.

Amidation

Amidation is readily achieved by coupling the carboxylic acid with a primary or secondary amine using standard peptide coupling reagents or via the acyl chloride intermediate.

Protocol: Amide Synthesis using a Coupling Agent

-

Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq) in an anhydrous aprotic solvent like DMF or DCM.[4]

-

Add an activating agent/base, typically HOBt (1-hydroxybenzotriazole) (1.2 eq) and a tertiary amine like diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 12-24 hours. Monitor progress with TLC or LC-MS.

-

Perform an aqueous workup by diluting with ethyl acetate and washing sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase, concentrate, and purify the resulting amide by column chromatography.

Part 2: Reactions on the Aromatic Ring

The reactivity of the aromatic core is more complex and offers powerful avenues for molecular diversification. The electron-poor nature of the ring favors nucleophilic substitution, while the C-Br bond provides a specific handle for metal-catalyzed cross-coupling.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br Bond as the Primary Anchor

The most predictable and synthetically useful reactions on the aromatic ring are palladium-catalyzed cross-couplings. The reactivity of aryl halides in these reactions follows the general trend: I > Br > Cl >> F.[5] This hierarchy is a direct consequence of the carbon-halogen bond dissociation energy. The C-Br bond is significantly weaker than the C-Cl and C-F bonds, making it the exclusive site for oxidative addition to a palladium(0) catalyst under standard conditions.[5][6]

This selective reactivity is a cornerstone of this building block's utility, enabling the introduction of new carbon-carbon (e.g., Suzuki, Heck) or carbon-nitrogen (Buchwald-Hartwig) bonds at the C-4 position.[7][8][9]

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling This protocol details the formation of a biaryl compound by coupling with an arylboronic acid.[10][11]

-

To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), and a base, typically K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 eq).

-

Purge the vessel with an inert gas (N₂ or Ar).

-

Add a degassed solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, toluene/H₂O, or DME/H₂O).

-

Heat the reaction mixture to 80-110 °C and stir for 4-16 hours. Monitor completion by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the layers. Acidify the aqueous layer with 1M HCl to precipitate the product if it remains as the carboxylate salt. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

| Parameter | Typical Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Provides the active Pd(0) species for the catalytic cycle. |

| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. |

| Solvent | Dioxane/H₂O, Toluene/H₂O | Solubilizes both organic and inorganic reagents. |

| Temperature | 80-110 °C | Provides activation energy for the catalytic steps. |

Protocol: Buchwald-Hartwig Amination This protocol enables the formation of a C-N bond, a crucial transformation in pharmaceutical synthesis.[8][12]

-

In an inert atmosphere glovebox or using Schlenk techniques, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.0 eq).

-

Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.

-

Heat the mixture to 90-120 °C for 6-24 hours, monitoring by LC-MS.

-

Cool the reaction, quench carefully with saturated aqueous NH₄Cl solution, and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the aromatic ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr).[13][14] This reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[15]

A key requirement for SNAr is the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as this allows for delocalization and stabilization of the negative charge in the Meisenheimer complex.[15][16] In this compound:

-

The -COOH group is meta to the -F and -Cl, and ortho to the -Br.

-

The -F is ortho to the -COOH and meta to the -Br and -Cl.

-

The -Cl is para to the -F and ortho to the -Br.

-

The -Br is para to the -COOH and ortho to the -Cl.

The reactivity of halogens as leaving groups in SNAr is often F > Cl > Br > I. This is counterintuitive compared to SN1/SN2 reactions and arises because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[14][17] The highly electronegative fluorine atom makes the carbon to which it is attached (C-2) extremely electrophilic and thus accelerates the rate-limiting attack by a nucleophile.[17] Therefore, under conditions favoring SNAr (strong nucleophile, polar aprotic solvent), the fluorine at C-2 is the most probable site of substitution, provided a strong nucleophile is used under forcing conditions.

References

- 1. 1349708-91-3|this compound|BLD Pharm [bldpharm.com]

- 2. 5-Bromo-4-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 2773265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-5-chloro-2-fluorobenzoic acid

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of Polysubstituted Biaryl Carboxylic Acids

The biaryl carboxylic acid motif is a cornerstone in modern medicinal chemistry, appearing in numerous blockbuster drugs, including the "sartan" class of antihypertensive agents.[1] The Suzuki-Miyaura cross-coupling reaction is a premier and highly versatile method for constructing the pivotal carbon-carbon bond that defines these structures.[2][3] It offers mild reaction conditions, exceptional functional group tolerance, and utilizes generally stable and less toxic boronic acid reagents.[4][5]

This application note focuses on a particularly valuable and challenging substrate: 4-Bromo-5-chloro-2-fluorobenzoic acid . This molecule presents multiple halogen substituents with differential reactivity, offering the potential for selective, sequential cross-coupling reactions to build complex, multi-substituted aromatic systems. The fluorine and carboxylic acid moieties can modulate physicochemical properties and serve as key pharmacophoric features or synthetic handles for further derivatization. Understanding and controlling the regioselectivity of the Suzuki coupling with this substrate is paramount for its effective use in drug discovery and development pipelines.

Mechanism and Strategic Considerations

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4][6][7] The three key steps are oxidative addition, transmetalation, and reductive elimination.[8]

The Catalytic Cycle

The reaction is initiated by the oxidative addition of the Pd(0) catalyst to the aryl halide, forming a Pd(II) intermediate.[4][8] This is often the rate-determining step.[4] Subsequently, in the transmetalation step, the organic group from the base-activated boronic acid is transferred to the palladium center.[4][9] The final step, reductive elimination, forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]

References

- 1. benchchem.com [benchchem.com]

- 2. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. byjus.com [byjus.com]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

reaction conditions for cross-coupling with 4-Bromo-5-chloro-2-fluorobenzoic acid

An Application Guide to Chemoselective Cross-Coupling Reactions with 4-Bromo-5-chloro-2-fluorobenzoic Acid

Authored by: Senior Application Scientist, Gemini Labs

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic cores is paramount. This compound is a highly valuable starting material, offering a unique combination of reactive handles for molecular elaboration.[1][2] Its trifunctional substitution pattern—a bromine, a chlorine, and a fluorine atom on a benzoic acid scaffold—presents both an opportunity and a challenge for the synthetic chemist. The opportunity lies in the potential for sequential, site-selective modifications; the challenge lies in controlling the reactivity to achieve the desired outcome.

This technical guide provides detailed application notes and protocols for the three most pivotal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—using this versatile substrate. The core principle underpinning these protocols is the strategic exploitation of the differential reactivity of the carbon-halogen bonds, enabling the chemoselective functionalization of the carbon-bromine bond while the carbon-chlorine bond remains intact for potential subsequent transformations.

Pillar of Selectivity: Understanding Halogen Reactivity

The success of selective cross-coupling on polyhalogenated arenes hinges on the inherent differences in the carbon-halogen bond dissociation energies. In palladium-catalyzed reactions, the rate-determining step is often the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[3][4] The established reactivity trend for aryl halides is: